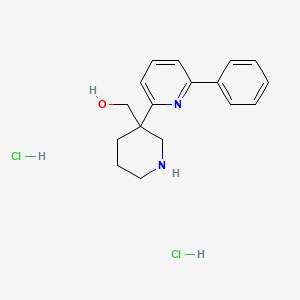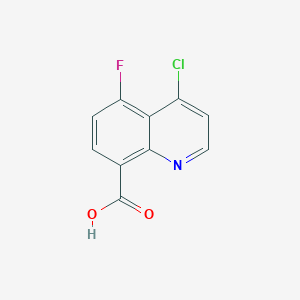
n-Hexadecyl-15,15,16,16,16-d5 alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a stable isotope-labeled compound used in various scientific research applications . The compound is characterized by the presence of deuterium atoms at specific positions, which makes it useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexadecyl-15,15,16,16,16-d5 alcohol typically involves the reduction of palmitic acid or its derivatives. The process includes the following steps:
Reduction of Palmitic Acid: Palmitic acid is reduced using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to produce this compound.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound with high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of palmitic acid are reduced using deuterium gas in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
n-Hexadecyl-15,15,16,16,16-d5 alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexadecanoic acid (palmitic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol can lead to the formation of hexadecane.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Deuterium gas (D2), palladium on carbon (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hexadecanoic acid (palmitic acid)
Reduction: Hexadecane
Substitution: Various substituted hexadecyl derivatives
Scientific Research Applications
n-Hexadecyl-15,15,16,16,16-d5 alcohol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of fatty alcohols in biological systems.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of fatty alcohols in the human body.
Mechanism of Action
The mechanism of action of n-Hexadecyl-15,15,16,16,16-d5 alcohol involves its interaction with biological membranes and enzymes. The deuterium-labeled compound is incorporated into lipid bilayers, affecting membrane fluidity and stability. It also interacts with enzymes involved in lipid metabolism, providing insights into the metabolic pathways and molecular targets .
Comparison with Similar Compounds
n-Hexadecyl-15,15,16,16,16-d5 alcohol can be compared with other similar compounds such as:
1-Hexadecanol (Cetyl Alcohol): The non-deuterated form of this compound, commonly used in cosmetics and personal care products.
Stearyl Alcohol: An 18-carbon fatty alcohol used in similar applications but with a longer carbon chain.
Oleyl Alcohol: An unsaturated fatty alcohol with a double bond, used in the production of surfactants and lubricants.
The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for research applications that require precise tracking and analysis of metabolic processes.
Properties
Molecular Formula |
C16H34O |
|---|---|
Molecular Weight |
247.47 g/mol |
IUPAC Name |
15,15,16,16,16-pentadeuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2 |
InChI Key |
BXWNKGSJHAJOGX-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12312729.png)
![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)

![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)


